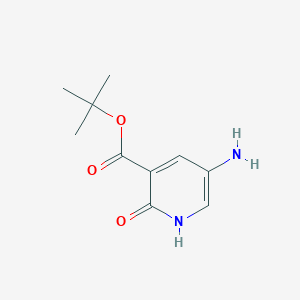
tert-Butyl 5-amino-2-hydroxynicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-amino-2-hydroxynicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyl group attached to a nicotinic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-amino-2-hydroxynicotinate typically involves the esterification of 5-amino-2-hydroxynicotinic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as boron trifluoride etherate can enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 5-amino-2-hydroxynicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of tert-Butyl 5-nitro-2-oxonicotinate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted nicotinates depending on the substituent introduced.
Aplicaciones Científicas De Investigación
tert-Butyl 5-amino-2-hydroxynicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-amino-2-hydroxynicotinate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 5-amino-2-methoxynicotinate: Similar structure but with a methoxy group instead of a hydroxyl group.
tert-Butyl 5-nitro-2-hydroxynicotinate: Contains a nitro group instead of an amino group.
tert-Butyl 5-amino-2-chloronicotinate: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness
tert-Butyl 5-amino-2-hydroxynicotinate is unique due to the presence of both an amino and a hydroxyl group, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
tert-butyl 5-amino-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)7-4-6(11)5-12-8(7)13/h4-5H,11H2,1-3H3,(H,12,13) |
Clave InChI |
MZARITLEWXVDAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC(=CNC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


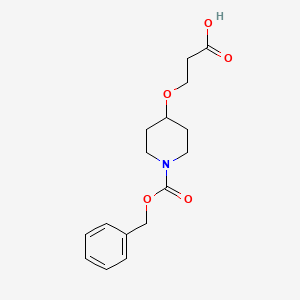
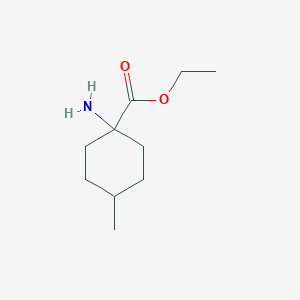
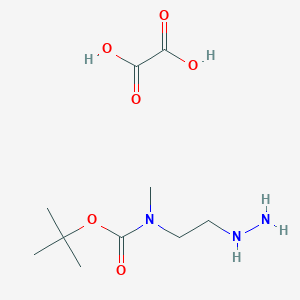
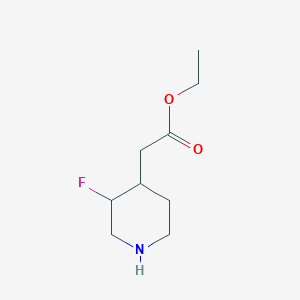
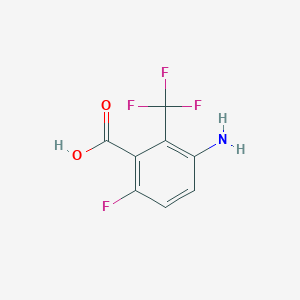
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)
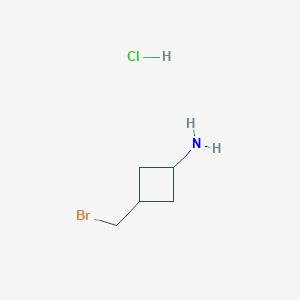
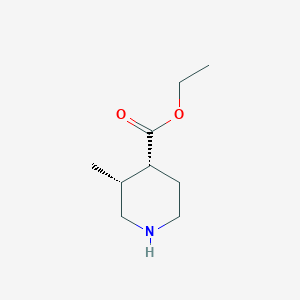
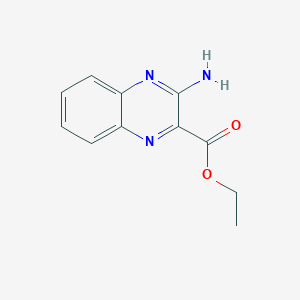
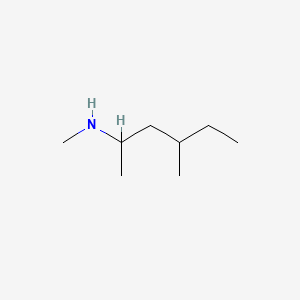
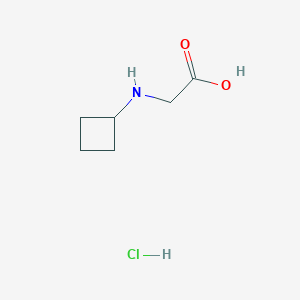
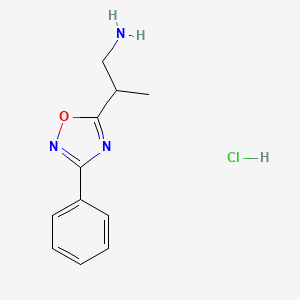
![9-Hydroxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13508933.png)
